molecular formula C16H18N2O3 B5733005 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione

2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5733005
M. Wt: 286.33 g/mol
InChI Key: RXPUDFXWSURUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione, also known as PBIT, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. PBIT is a derivative of phthalimide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but it has been suggested that 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione may act as a DNA intercalator and inhibit DNA synthesis. 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and antiviral activity. 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione in lab experiments include its potential applications in cancer research, neuroprotection, and antiviral activity. The limitations of using 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione in lab experiments include the need for further research to fully understand its mechanism of action and the potential for toxicity at high concentrations.

Future Directions

There are many future directions for research on 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as antifungal and antibacterial activity, and the development of 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione derivatives with improved efficacy and lower toxicity.
Conclusion:
In conclusion, 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound that has potential applications in various fields, including cancer research, neuroprotection, and antiviral activity. 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has been synthesized using various methods, and its mechanism of action is not fully understood. 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, and there are many future directions for research on 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione.

Synthesis Methods

2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has been synthesized using various methods, including the reaction of phthalimide with 1-bromobutane and pyrrolidine in the presence of potassium carbonate, and the reaction of phthalimide with 4-bromo-1-butanol and pyrrolidine in the presence of potassium carbonate. The yield of 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione using these methods has been reported to be around 40-50%.

Scientific Research Applications

2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antiviral activity. 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has also been shown to protect neurons from oxidative stress and to have antiviral activity against the human immunodeficiency virus (HIV).

properties

IUPAC Name

2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-14(17-9-3-4-10-17)8-5-11-18-15(20)12-6-1-2-7-13(12)16(18)21/h1-2,6-7H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPUDFXWSURUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6515648

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